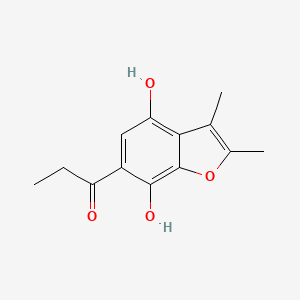
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is an organic compound with the molecular formula C13H14O4. It is a derivative of benzofuran, characterized by the presence of two hydroxyl groups at positions 4 and 7, two methyl groups at positions 2 and 3, and a propionyl group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 4 and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups at positions 2 and 3 can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Benzofurandiol, 2,3-dimethyl-: Lacks the propionyl group, which may affect its chemical reactivity and biological activity.
4,7-Benzofurandiol, 2,3-dimethyl-6-acetyl-: Contains an acetyl group instead of a propionyl group, which may influence its properties and applications.
Uniqueness
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is unique due to the presence of the propionyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
49812-94-4 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)propan-1-one |
InChI |
InChI=1S/C13H14O4/c1-4-9(14)8-5-10(15)11-6(2)7(3)17-13(11)12(8)16/h5,15-16H,4H2,1-3H3 |
InChI-Schlüssel |
RAPPODMWSJOVMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C2C(=C(OC2=C1O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


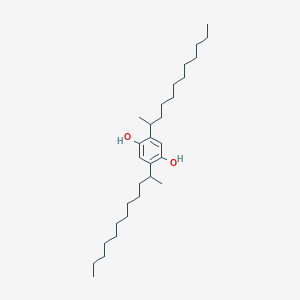
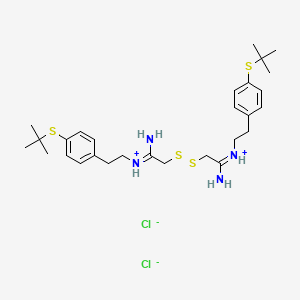
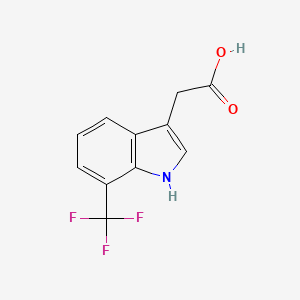
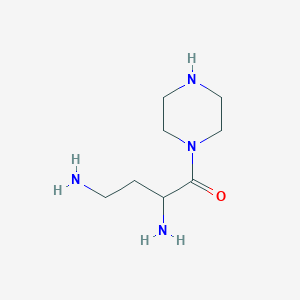
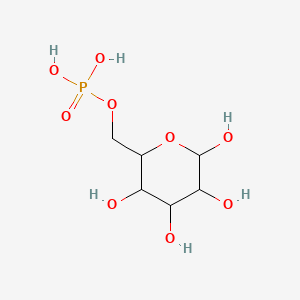
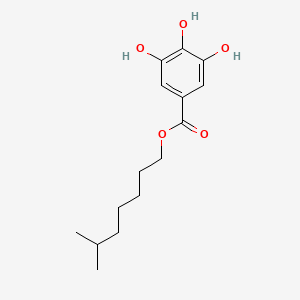
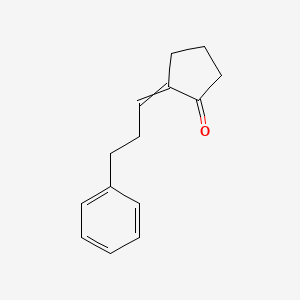
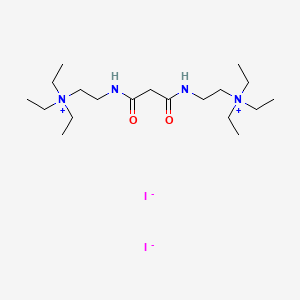
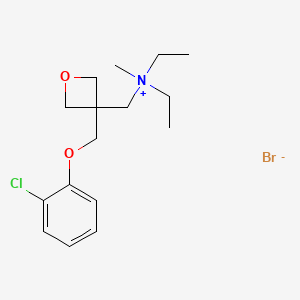
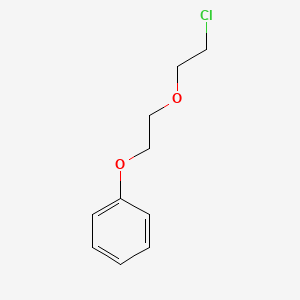
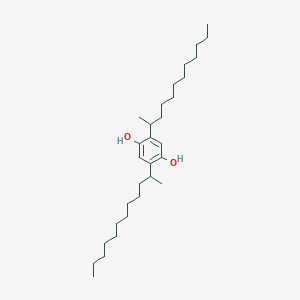
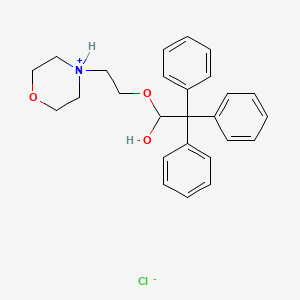
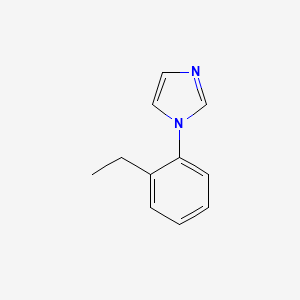
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
